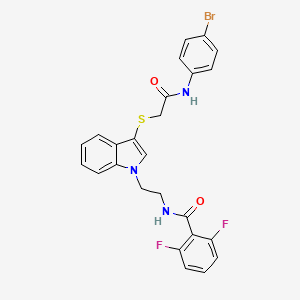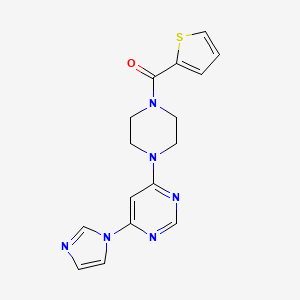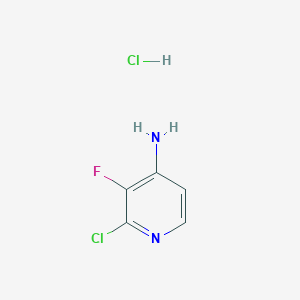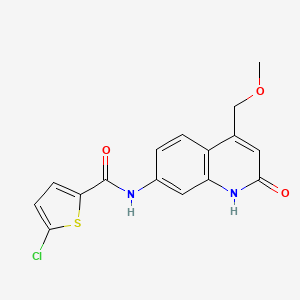![molecular formula C25H22ClNO B2381041 12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one CAS No. 326903-19-9](/img/structure/B2381041.png)
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, commonly known as CDMT, is a synthetic compound that belongs to the class of acridine derivatives. CDMT has been of great interest to the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemical research.
Wirkmechanismus
The precise mechanism of action of CDMT is not fully understood. However, it is believed that CDMT exerts its biological effects by interacting with specific targets in cells. In cancer cells, CDMT has been shown to induce apoptosis by activating the caspase pathway. In dopamine receptor-expressing cells, CDMT has been shown to inhibit dopamine-induced cAMP accumulation. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
CDMT has been shown to have a range of biochemical and physiological effects. In cancer cells, CDMT has been shown to induce cell cycle arrest and apoptosis. In dopamine receptor-expressing cells, CDMT has been shown to decrease cAMP accumulation and inhibit dopamine-induced signaling. In acetylcholinesterase-expressing cells, CDMT has been shown to inhibit acetylcholine hydrolysis and increase acetylcholine levels.
Vorteile Und Einschränkungen Für Laborexperimente
CDMT has several advantages as a research tool. It is relatively easy to synthesize and is stable under a range of conditions. CDMT is also fluorescent, making it useful for imaging studies. However, CDMT also has some limitations. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. CDMT can also be toxic to cells at high concentrations, which can limit its use in certain assays.
Zukünftige Richtungen
There are several future directions for research on CDMT. In medicinal chemistry, further studies are needed to evaluate the anticancer and antimicrobial activities of CDMT. In pharmacology, further studies are needed to elucidate the mechanism of action of CDMT as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, further studies are needed to explore the use of CDMT as a fluorescent probe for protein-DNA interactions and as a ligand for DNA-binding studies.
Synthesemethoden
CDMT can be synthesized by reacting 4-chloroaniline with 2,3-dimethylaniline in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain CDMT. The synthesis of CDMT is relatively straightforward and can be achieved in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
CDMT has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CDMT has been evaluated for its anticancer, antitumor, and antimicrobial activities. In pharmacology, CDMT has been investigated for its potential as a dopamine receptor antagonist and as an inhibitor of acetylcholinesterase. In biochemical research, CDMT has been used as a fluorescent probe to study protein-DNA interactions and as a ligand for DNA-binding studies.
Eigenschaften
IUPAC Name |
12-(4-chlorophenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[a]acridin-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClNO/c1-25(2)13-20-24(21(28)14-25)22(16-7-10-17(26)11-8-16)23-18-6-4-3-5-15(18)9-12-19(23)27-20/h3-12,22,27H,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDAMOQWZBCSDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C(=O)C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
12-(4-chlorophenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2380959.png)

![N-(4-Methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-YL)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2380964.png)



![N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2380971.png)


![4-Amino-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide hydrochloride](/img/no-structure.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2380978.png)

![3-Chloro-2-methyl-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2380980.png)